Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide
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Overview
Description
Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide is an organic compound with the molecular formula C10H12I2N2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a propoxy group. The carboxylic acid group is converted to a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide typically involves the following steps:
Iodination: Benzoic acid is iodinated at positions 3 and 5 using iodine and an oxidizing agent such as nitric acid.
Propoxylation: The iodinated benzoic acid is then reacted with propyl alcohol in the presence of a catalyst to introduce the propoxy group at position 4.
Hydrazide Formation: The final step involves converting the carboxylic acid group to a hydrazide group by reacting the propoxylated benzoic acid with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydrazide group, forming corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products, especially at the hydrazide group.
Substitution: The iodine atoms at positions 3 and 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features and reactivity.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and the hydrazide group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzoic acid, 3,5-diiodo-4-hydroxy-, hydrazide
- Benzoic acid, 3,5-diiodo-4-methoxy-, hydrazide
- Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide
Comparison: Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its hydroxy, methoxy, and ethoxy analogs. The propoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for specific applications where other analogs may not be as effective .
Properties
CAS No. |
23964-40-1 |
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Molecular Formula |
C10H12I2N2O2 |
Molecular Weight |
446.02 g/mol |
IUPAC Name |
3,5-diiodo-4-propoxybenzohydrazide |
InChI |
InChI=1S/C10H12I2N2O2/c1-2-3-16-9-7(11)4-6(5-8(9)12)10(15)14-13/h4-5H,2-3,13H2,1H3,(H,14,15) |
InChI Key |
BLVQCQRDSUWDOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C(=O)NN)I |
Origin of Product |
United States |
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